1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-
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Overview
Description
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by the presence of a boron atom within a six-membered ring structure, which includes two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- typically involves the reaction of phenylboronic acid with neopentyl glycol under dehydrating conditions. The reaction is carried out in the presence of a catalyst, such as an acid or a base, to facilitate the formation of the boron-oxygen bonds. The reaction mixture is then heated to remove water and drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing ring into a borohydride.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the boron-containing ring .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mechanism of Action
The mechanism by which 1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, which can modulate the activity of enzymes and other proteins. The compound can also participate in electron transfer reactions, which can influence cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but lacks the trimethylsilyl group.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar core structure but different substituents on the phenyl ring.
Uniqueness
1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it particularly useful in applications where high reactivity and stability are required.
Properties
CAS No. |
183677-72-7 |
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Molecular Formula |
C16H23BO2Si |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C16H23BO2Si/c1-16(2)12-18-17(19-13-16)15-8-6-14(7-9-15)10-11-20(3,4)5/h6-9H,12-13H2,1-5H3 |
InChI Key |
XCBIHCPJGOTBPI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
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